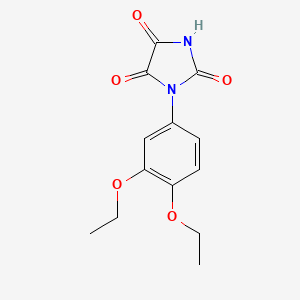

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJFZCEJKOVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is the soluble epoxide hydrolase (sEH) enzyme. This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation.

Mode of Action

This compound interacts with the active site of the sEH enzyme, inhibiting its function. The inhibition potency of this compound ranges from 8.4 μM to 0.4 nM. Molecular docking studies indicate a new bond formation between the triones and the active site of sEH, which partly explains the observed potency of this new pharmacophore.

Biochemical Pathways

The inhibition of sEH by this compound affects the metabolic pathway of EETs. By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs.

Biological Activity

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on various research findings.

This compound exhibits significant interactions with various enzymes and proteins. Its structure allows it to act as both an inhibitor and an activator in different biochemical pathways. Notably, it has been investigated for its role in modulating enzyme activity related to metabolic processes.

Cellular Effects

The compound has demonstrated profound effects on cellular functions. Studies indicate that it can influence cell signaling pathways and gene expression. For instance, it has been shown to downregulate specific gene activators while promoting apoptosis in certain cell lines.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Cell Signaling Modulation | Alters pathways involved in inflammation and metabolism |

| Gene Expression | Downregulates activators like ler |

| Apoptosis Induction | Promotes cell death in cancerous cells |

The molecular mechanism underlying the activity of this compound involves its binding to specific sites on target enzymes or receptors. This binding can inhibit enzymatic activities by blocking active sites or altering conformational states. Molecular docking studies have suggested that the compound interacts with the active site of soluble epoxide hydrolase (sEH), providing insights into its inhibitory potency.

Research Findings

Recent studies have highlighted the compound's potential therapeutic properties:

- Enzyme Inhibition : It has been identified as a potent inhibitor of sEH with varying degrees of potency compared to traditional urea-based inhibitors. The inhibition potency ranges from 8.4 μM to 0.4 nM depending on structural modifications .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory responses in vitro and in vivo models by modulating cytokine release.

- Anticancer Properties : Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A study conducted on the anti-glioma activity of imidazolidine derivatives demonstrated that certain modifications could enhance cytotoxicity against glioblastoma multiforme cells. The findings suggested that compounds similar to this compound could be developed as potential therapeutic agents against aggressive tumors .

Table 2: Inhibitory Potency Comparison

| Compound | Inhibitory Potency (IC50) |

|---|---|

| This compound | 0.4 nM |

| Corresponding Urea Derivative | 0.08 nM |

| Other Imidazolidine Derivatives | Up to 8.4 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.